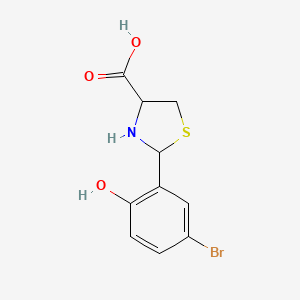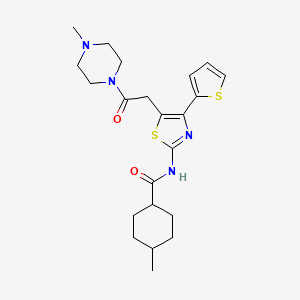![molecular formula C23H26N2O5 B12302896 (2R)-2-{[(3S)-2-[(tert-Butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}-2-phenylacetic acid](/img/structure/B12302896.png)
(2R)-2-{[(3S)-2-[(tert-Butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}-2-phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (2R)-2-{[(3S)-2-[(terc-Butóxi)carbonil]-1,2,3,4-tetrahidroisoquinolin-3-il]formamido}-2-fenilacético es un compuesto orgánico complejo con un potencial significativo en diversos campos científicos. Este compuesto se caracteriza por su intrincada estructura, que incluye una porción de tetrahidroisoquinolina, un grupo protector terc-butóxicarbonil y un esqueleto de ácido fenilacético. Su configuración única lo convierte en un tema valioso de estudio en química orgánica, química medicinal y disciplinas relacionadas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido (2R)-2-{[(3S)-2-[(terc-Butóxi)carbonil]-1,2,3,4-tetrahidroisoquinolin-3-il]formamido}-2-fenilacético típicamente implica varios pasos, comenzando con materiales de partida fácilmente disponibles. Un enfoque común incluye los siguientes pasos:
Formación del núcleo de tetrahidroisoquinolina: Esto se puede lograr mediante la condensación de Pictet-Spengler, donde un aldehído o cetona reacciona con una amina en presencia de un catalizador ácido.
Introducción del grupo terc-butóxicarbonil: Este paso involucra la protección del grupo amina utilizando cloruro de terc-butóxicarbonil (Boc-Cl) en presencia de una base como la trietilamina.
Acoplamiento con ácido fenilacético: El paso final involucra el acoplamiento de la tetrahidroisoquinolina protegida con ácido fenilacético utilizando un reactivo de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) o 1-etil-3-(3-dimetilaminopropil)carbodiimida (EDC).
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética anterior para mejorar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas avanzadas de purificación, como la cromatografía líquida de alta resolución (HPLC).
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido (2R)-2-{[(3S)-2-[(terc-Butóxi)carbonil]-1,2,3,4-tetrahidroisoquinolin-3-il]formamido}-2-fenilacético puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: La porción de ácido fenilacético se puede oxidar para formar los ácidos o cetonas carboxílicos correspondientes.
Reducción: El anillo de tetrahidroisoquinolina se puede reducir para formar derivados de dihidroisoquinolina.
Sustitución: El grupo terc-butóxicarbonil se puede sustituir con otros grupos protectores o grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar reactivos como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) en condiciones ácidas o básicas.
Reducción: Se puede emplear la hidrogenación catalítica utilizando paladio sobre carbono (Pd/C) o hidruro de litio y aluminio (LiAlH4).
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen ácidos carboxílicos oxidados, derivados de dihidroisoquinolina reducidos y compuestos de tetrahidroisoquinolina sustituidos.
Aplicaciones Científicas De Investigación
El ácido (2R)-2-{[(3S)-2-[(terc-Butóxi)carbonil]-1,2,3,4-tetrahidroisoquinolin-3-il]formamido}-2-fenilacético tiene diversas aplicaciones en la investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas orgánicas complejas y análogos de productos naturales.
Biología: El compuesto se utiliza en el estudio de inhibidores enzimáticos y ligandos de receptores.
Industria: El compuesto se puede utilizar en el desarrollo de productos químicos especiales y materiales avanzados.
Mecanismo De Acción
El mecanismo de acción del ácido (2R)-2-{[(3S)-2-[(terc-Butóxi)carbonil]-1,2,3,4-tetrahidroisoquinolin-3-il]formamido}-2-fenilacético involucra su interacción con dianas moleculares y vías específicas. La porción de tetrahidroisoquinolina puede interactuar con los receptores de neurotransmisores, mientras que el esqueleto de ácido fenilacético puede modular la actividad enzimática. Estas interacciones pueden conducir a cambios en las vías de señalización celular, afectando finalmente los procesos fisiológicos.
Comparación Con Compuestos Similares
Compuestos similares
- (2R)-2-{[(3S)-2-[(terc-Butóxi)carbonil]-1,2,3,4-tetrahidroisoquinolin-3-il]formamido}-2-fenilpropanoico
- (2R)-2-{[(3S)-2-[(terc-Butóxi)carbonil]-1,2,3,4-tetrahidroisoquinolin-3-il]formamido}-2-fenilbutanoico
Singularidad
La singularidad del ácido (2R)-2-{[(3S)-2-[(terc-Butóxi)carbonil]-1,2,3,4-tetrahidroisoquinolin-3-il]formamido}-2-fenilacético reside en sus características estructurales específicas, que confieren reactividad química y actividad biológica distintas. La presencia del grupo terc-butóxicarbonil proporciona estabilidad y protección durante las transformaciones sintéticas, mientras que la porción de ácido fenilacético ofrece versatilidad en las modificaciones químicas.
Propiedades
Fórmula molecular |
C23H26N2O5 |
|---|---|
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
2-[[2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-2-phenylacetic acid |
InChI |
InChI=1S/C23H26N2O5/c1-23(2,3)30-22(29)25-14-17-12-8-7-11-16(17)13-18(25)20(26)24-19(21(27)28)15-9-5-4-6-10-15/h4-12,18-19H,13-14H2,1-3H3,(H,24,26)(H,27,28) |
Clave InChI |
AZZXGZFNHPVHPA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C(=O)NC(C3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Methoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid](/img/structure/B12302836.png)

![1-ethoxycarbonyloxyethyl 12,19-difluoro-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylate](/img/structure/B12302849.png)

![(R)-3-(2-((1S,4R)-rel-4-((2-Aminoethyl)amino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid dihydrochloride](/img/structure/B12302866.png)

![(1S,3S,5S)-rel-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylicacid](/img/structure/B12302874.png)

![1,2,5-Naphthalenetrimethanol, 1,4,4a,5,6,7,8,8a-octahydro-5,8a-dimethyl-, [1R-(1alpha,4abeta,5alpha,8aalpha)]-](/img/structure/B12302879.png)



![6-Hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadecane-3,7-dione](/img/structure/B12302902.png)

